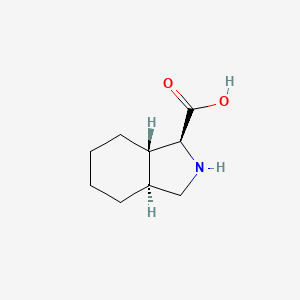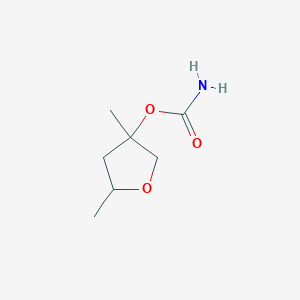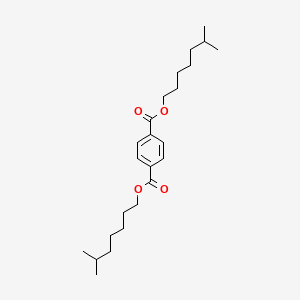
Bis(6-methylheptyl) benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisooctyl terephthalate is an organic compound commonly used as a plasticizer. It is the diester of terephthalic acid and isooctyl alcohol. This compound is known for its excellent plasticizing properties, making it a popular choice in the production of flexible polyvinyl chloride (PVC) products. Diisooctyl terephthalate is often preferred over other phthalates due to its lower toxicity and better environmental profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisooctyl terephthalate can be synthesized through two primary methods: direct esterification and transesterification.
Direct Esterification: This method involves the reaction of terephthalic acid with isooctyl alcohol in the presence of a catalyst.
Transesterification: This method involves the reaction of dimethyl terephthalate with isooctyl alcohol. The reaction is catalyzed by an acid or base and occurs at elevated temperatures.
Industrial Production Methods: Industrial production of diisooctyl terephthalate typically employs the direct esterification method due to its simplicity and cost-effectiveness. The process involves continuous removal of water to shift the equilibrium towards the formation of the ester .
Chemical Reactions Analysis
Types of Reactions: Diisooctyl terephthalate primarily undergoes esterification and transesterification reactions. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions:
Esterification: Terephthalic acid and isooctyl alcohol in the presence of a catalyst such as sulfuric acid or para-toluenesulfonic acid at elevated temperatures.
Transesterification: Dimethyl terephthalate and isooctyl alcohol with an acid or base catalyst at elevated temperatures.
Major Products Formed: The primary product of these reactions is diisooctyl terephthalate. Byproducts may include water (from esterification) or methanol (from transesterification) .
Scientific Research Applications
Diisooctyl terephthalate has a wide range of applications in scientific research and industry:
Mechanism of Action
Diisooctyl terephthalate exerts its plasticizing effects by embedding itself between the polymer chains of PVC, reducing intermolecular forces and increasing the flexibility of the material. This mechanism involves the interaction of the ester groups with the polymer chains, weakening the interactions between them and allowing for greater movement and flexibility .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): A commonly used plasticizer with similar properties but higher toxicity.
Diisononyl phthalate (DINP): Another plasticizer with similar applications but different molecular structure.
Di(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer with similar properties and lower toxicity.
Uniqueness: Diisooctyl terephthalate is unique in its combination of excellent plasticizing properties, lower toxicity, and better environmental profile compared to traditional phthalate plasticizers. Its ability to provide flexibility and durability to PVC products while minimizing health and environmental risks makes it a preferred choice in many applications .
Properties
CAS No. |
27937-24-2 |
|---|---|
Molecular Formula |
C24H38O4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
bis(6-methylheptyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-19(2)11-7-5-9-17-27-23(25)21-13-15-22(16-14-21)24(26)28-18-10-6-8-12-20(3)4/h13-16,19-20H,5-12,17-18H2,1-4H3 |
InChI Key |
KFROBPVFLIZCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)

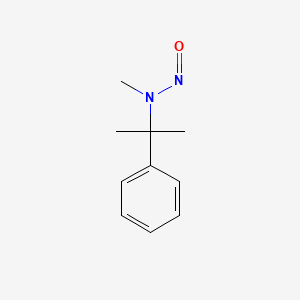
![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)


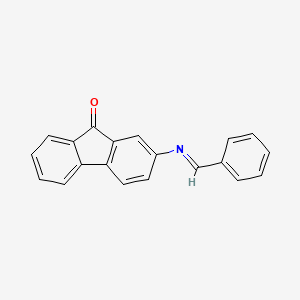

![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)
